molecular formula C24H29BrN2 B606942 Darotropium bromide CAS No. 850607-58-8

Darotropium bromide

Katalognummer B606942
CAS-Nummer: 850607-58-8
Molekulargewicht: 425.414
InChI-Schlüssel: CWRNUVNMUYSOFQ-OHIDFYLOSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ipratropium bromide is a bronchodilator used to prevent bronchospasm in people with chronic obstructive pulmonary disease (COPD), including bronchitis and emphysema . It is a quaternary ammonium derivative of atropine and is commonly administered through inhalation . It is also used for the symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis .


Synthesis Analysis

The synthesis of Ipratropium bromide involves an acyl chlorination reaction on 2-phenyl-3-acetoxy propionic acid and oxalyl chloride in an organic solvent . The reaction proceeds at room temperature in one step in a mixture of ethanol or methanol and water .


Molecular Structure Analysis

The molecular formula of Ipratropium bromide is C20H30NO3 . The structure of Ipratropium bromide was obtained using various spectroscopic techniques .


Chemical Reactions Analysis

Ipratropium bromide undergoes N-demethylation, a key step in the semi-synthesis of some important therapeutic agents . This process is performed in a simple home-made electrochemical batch cell using a porous glassy carbon electrode .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ipratropium bromide were analyzed using various techniques . Crystal properties such as physical form, pre-existing imperfections, and flaws within the crystalline lattice influence the mechanical properties of these materials .

Wissenschaftliche Forschungsanwendungen

  • Tiotropium bromide, a long-acting muscarinic antagonist, shows significant improvement in spirometry and lung volumes, relief of dyspnea, improvement in quality of life, and reductions in the frequency and severity of acute exacerbations in patients with COPD (Gross, 2020).

  • The compound's crystal structures, important for understanding its pharmacological action, have been refined using solid-state nuclear magnetic resonance and quantum mechanical calculations (Pindelska et al., 2015).

  • Tiotropium bromide is more potent than ipratropium bromide and demonstrates slow dissociation from lung muscarinic receptors, contributing to its long-lasting bronchodilatory effect in COPD and asthma treatment (Barnes et al., 1995).

  • Long-term use of tiotropium bromide in COPD patients can improve the morphofunctional properties of bronchial neutrophils and macrophages (Fedosenko et al., 2011).

  • Tiotropium bromide shows a prolonged effect against methacholine-induced bronchoconstriction in asthma, suggesting its potential in the treatment of COPD and nocturnal asthma (O'connor et al., 1996).

  • Its long-acting anticholinergic properties lead to increased lung function, health-related quality of life, exercise tolerance, and reduced dyspnea and acute exacerbations of COPD (Mamary & Criner, 2009).

  • Tiotropium bromide has a well-established safety profile with the most common side effect being dry mouth, occurring in about 10 to 16% of patients in clinical trials (Yohannes et al., 2013).

  • The drug's safety and efficacy have been studied in comparison with other bronchodilators like ipratropium and salmeterol, showing its effectiveness in COPD management (Koumis & Samuel, 2005).

Safety And Hazards

Ipratropium bromide may be harmful if swallowed or inhaled and may cause eye irritation . It is considered non-hazardous in accordance with international standards for workplace safety .

Eigenschaften

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darotropium bromide

CAS RN

850607-58-8
Record name Darotropium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAROTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
23
Citations
DI Laine - Expert Review of Clinical Pharmacology, 2010 - Taylor & Francis
… One of the most advanced GSK development candidates is darotropium bromide (… ; which is a comparable level of efficacy to darotropium bromide in the same mouse model. Compound …
Number of citations: 17 www.tandfonline.com
J Busch-Petersen, DI Lainé - Future Medicinal Chemistry, 2011 - Future Science
… In vivo, 10 displayed greater than 80% inhibition of bronchoconstriction at 24 h; which is a comparable level of efficacy to darotropium bromide in the same mouse model. Compound 11 …
Number of citations: 13 www.future-science.com
DI Lainé, H Yan, H Xie, RS Davis, J Dufour… - Bioorganic & medicinal …, 2012 - Elsevier
A novel series of N-substituted tropane derivatives was characterized as potent muscarinic acetylcholine receptor antagonists (mAChRs). Kinetic washout studies showed that the N-…
Number of citations: 7 www.sciencedirect.com
P Goswami, G Singh, R Vijaya Anand - Organic letters, 2017 - ACS Publications
… For example, darotropium bromide (1) has been recognized as a very potent mAchR antagonist. (2a) Other α-diaryl nitrile based drugs such as diphenoxylate (2) (2b) and piritramide (3) …
Number of citations: 79 pubs.acs.org
M Cazzola, MG Matera - European Respiratory Journal, 2009 - Eur Respiratory Soc
… A combination of milveterol or GSK-642444 with darotropium bromide and fluticasone furoate is another valid option, whereas the combination of LAS-40369, an association of …
Number of citations: 116 erj.ersjournals.com
M Cazzola, M Molimard - Pulmonary pharmacology & therapeutics, 2010 - Elsevier
Bronchodilators are the cornerstone of pharmacological management of COPD. For patients whose conditions are not sufficiently controlled by monotherapy, combining bronchodilators …
Number of citations: 354 www.sciencedirect.com
E Bateman, G Feldman, S Kilbride… - The Clinical …, 2012 - Wiley Online Library
… GSK233705, also known as darotropium bromide, is a recently developed high-affinity inhaled muscarinic receptor antagonist that has pan-receptor activity. It has been shown to exhibit …
Number of citations: 3 onlinelibrary.wiley.com
LA Sorbera, J Bozzo, C Dulsat, N Serradell… - Drugs of the …, 2008 - access.portico.org
Chronic obstructive pulmonary disease (COPD) is a common, chronic inflammatory lung disease associated with progressive airflow obstruction. It has become apparent that, unlike …
Number of citations: 2 access.portico.org
I Peretto, P Petrillo, BP Imbimbo - Medicinal research reviews, 2009 - Wiley Online Library
Muscarinic acetylcholine receptors belong to the G‐protein‐coupled receptors family. Currently five different receptor subtypes have been identified and cloned. M3 receptor subtypes …
Number of citations: 59 onlinelibrary.wiley.com
D Price, L Fromer, A Kaplan, T Van Der Molen… - NPJ primary care …, 2014 - nature.com
… A number of compounds exist, including aclidinium, glycopyrronium, glycopyrrolate and darotropium bromide, but, as mentioned, presently only tiotropium and umeclidinium have …
Number of citations: 58 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.